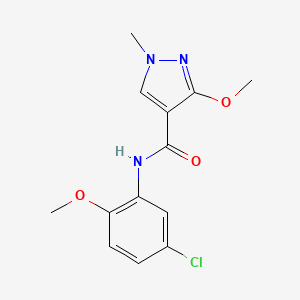

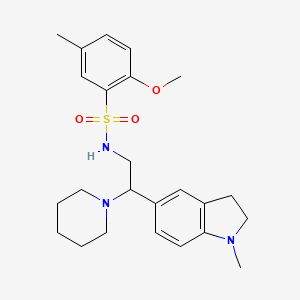

2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide” is a complex organic molecule. It contains a piperazine moiety, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The piperazine ring is substituted with a 2-fluorophenyl group and a mesitylacetamide group .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activities . The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The piperazine ring provides a basic framework, which is further substituted with a 2-fluorophenyl group and a mesitylacetamide group .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the reaction conditions and the reagents used. For instance, the substitution of the ester group by hydrazine hydrazide generated a related compound, which was confirmed by the appearance of a broad signal for the -NHNH2 group in the FTIR spectrum .Aplicaciones Científicas De Investigación

Antifungal Activity

Some derivatives of the compound have been tested for antifungal activity . However, the results reveal that these compounds have no antifungal activity against certain strains of Candida .

Modulation of Pharmacokinetic Properties

Piperazine, a common structural motif in the compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This means it can enhance the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, improving its overall effectiveness .

Treatment of Neurological Disorders

The piperazine ring, a component of the compound, is found in potential treatments for Parkinson’s and Alzheimer’s disease . This suggests that the compound could be used in the development of new drugs for these neurological disorders .

Antibacterial Activity

Piperazine derivatives, including the compound , have been found to exhibit good antibacterial activity . This suggests potential use in the development of new antibacterial drugs .

Psychoactive Substances

Piperazine derivatives are also used as psychoactive substances used illegally for recreational purposes . While this is not a therapeutic application, it is an important consideration in the regulation and control of these substances .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of the compound 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide is Equilibrative Nucleoside Transporters (ENTs) . ENTs play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs by 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide affects the nucleotide synthesis pathway . ENTs are responsible for the transport of nucleosides across cell membranes, which are then used in the synthesis of nucleotides. By inhibiting ENTs, this compound disrupts nucleotide synthesis, which can have downstream effects on DNA replication and repair, RNA transcription, and other cellular processes that require nucleotides .

Pharmacokinetics

The compound’s inhibitory effect on ents suggests that it may have good bioavailability, as it is able to interact with its targets effectively

Result of Action

The molecular and cellular effects of 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide’s action primarily involve the inhibition of nucleotide synthesis . By inhibiting ENTs, this compound disrupts the transport of nucleosides into cells, which can lead to a decrease in the availability of nucleotides for DNA replication and repair, RNA transcription, and other cellular processes .

Propiedades

IUPAC Name |

2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN5O/c1-17-14-18(2)23(19(3)15-17)27-22(31)16-28-10-12-29(13-11-28)24-26-8-9-30(24)21-7-5-4-6-20(21)25/h4-9,14-15H,10-13,16H2,1-3H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYFBKWMQPEGIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide](/img/structure/B2679836.png)

![N-(4-Ethoxyphenyl)-4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2679839.png)

![(5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2679840.png)

![N-(4-fluorophenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2679849.png)

![7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2679850.png)

![2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride](/img/structure/B2679852.png)

![1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2679854.png)